tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a buta-1,3-diyn-1-yl substituent. It is typically found in a powder form and is used in various scientific research applications .
Preparation Methods
The synthesis of tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with buta-1,3-diyne under specific reaction conditions . The reaction is typically carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at low temperatures . The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
tert-Butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
tert-Butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity . The buta-1,3-diyn-1-yl group may also play a role in its biological activity by interacting with cellular components . Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
tert-Butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: This compound has a piperidine ring instead of a buta-1,3-diyn-1-yl group, which may result in different chemical and biological properties.
tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate: The presence of a cyanomethylidene group instead of a buta-1,3-diyn-1-yl group can lead to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2613383-49-4 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.